N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with a sulfonyl chloride derivative of 2,5-dimethylphenylsulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then coupled with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the sulfonyl group.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide: Contains an acrylamide group instead of the benzamide group.
Uniqueness
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of both sulfonyl and benzamide functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-17-8-9-18(2)24(14-17)33(29,30)27-21-7-5-6-20(16-21)25(28)26-13-12-19-10-11-22(31-3)23(15-19)32-4/h5-11,14-16,27H,12-13H2,1-4H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIYNAJQUZFYNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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